(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a chlorophenyl group, a pyrrolidine ring, and a pyridinyl ether moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable carbonyl compound.
Ether Formation: The pyridinyl ether moiety can be introduced via nucleophilic substitution reactions.
Aldol Condensation: The final step often involves an aldol condensation between the chlorophenyl group and the pyrrolidine derivative to form the enone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and pyridinyl ether moiety could play roles in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
The presence of the pyridin-4-yloxy group distinguishes (E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one from similar compounds, potentially offering unique binding properties and biological activities.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-17-4-2-1-3-14(17)5-6-18(22)21-12-9-16(13-21)23-15-7-10-20-11-8-15/h1-8,10-11,16H,9,12-13H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIJRRNDRGNQF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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